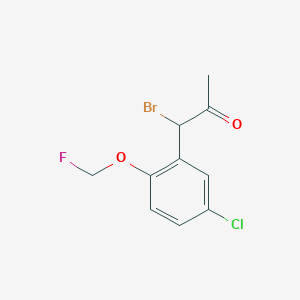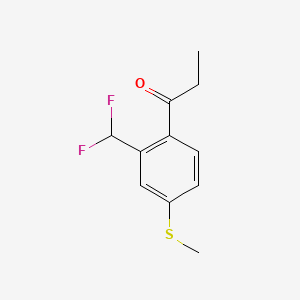
Methyltetrazine-amino-PEG9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltetrazine-amino-PEG9-amine is a heterobifunctional polyethylene glycol (PEG) linker containing a methyltetrazine group and an amino group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the amino group can react with carboxylic acids, activated NHS esters, and carbonyls.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyltetrazine-amino-PEG9-amine is synthesized through a series of chemical reactions involving the incorporation of a methyltetrazine group into a PEG chain. The methyltetrazine group is typically introduced via a reaction with a carboxylic acid or an activated ester. The amino group is then added through a reaction with carboxylic acids, activated NHS esters, or carbonyls.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes custom synthesis and cGMP (current Good Manufacturing Practice) manufacturing to meet quality assurance standards.
Analyse Des Réactions Chimiques
Types of Reactions
Methyltetrazine-amino-PEG9-amine undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group reacts with carboxylic acids and activated esters.
Substitution Reactions: The amino group reacts with carboxylic acids, activated NHS esters, and carbonyls.
Common Reagents and Conditions
Common reagents used in these reactions include carboxylic acids, activated esters, NHS esters, and carbonyls. The reactions are typically carried out under mild conditions to preserve the integrity of the PEG chain and the functional groups.
Major Products Formed
The major products formed from these reactions are bioconjugates, where this compound acts as a linker between different molecules, facilitating their attachment and functionalization.
Applications De Recherche Scientifique
Methyltetrazine-amino-PEG9-amine has a wide range of scientific research applications, including:
Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioorthogonal chemistry for imaging enzyme activities in situ and activity-based protein profiling.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the production of bioconjugates and functionalized materials for various industrial applications.
Mécanisme D'action
Methyltetrazine-amino-PEG9-amine exerts its effects through bioorthogonal reactions, where the methyltetrazine group reacts with specific functional groups (e.g., carboxylic acids, activated esters) without interfering with the biological system. The molecular targets and pathways involved include enzyme inhibition and activity-based protein profiling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltetrazine-amine hydrochloride: A tetrazine compound used for site-specific dual functionalization of bioconjugates.
Methyltetrazinylalanine: A close mimic of phenylalanine used in activity-based protein profiling.
Uniqueness
Methyltetrazine-amino-PEG9-amine is unique due to its heterobifunctional nature, containing both a methyltetrazine group and an amino group. This allows it to participate in a wide range of chemical reactions and applications, making it a versatile tool in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C31H52N6O10 |
|---|---|
Poids moléculaire |
668.8 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C31H52N6O10/c1-27-34-36-31(37-35-27)29-4-2-28(3-5-29)26-33-30(38)6-8-39-10-12-41-14-16-43-18-20-45-22-24-47-25-23-46-21-19-44-17-15-42-13-11-40-9-7-32/h2-5H,6-26,32H2,1H3,(H,33,38) |
Clé InChI |
OBDDMBCLGQWKBN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


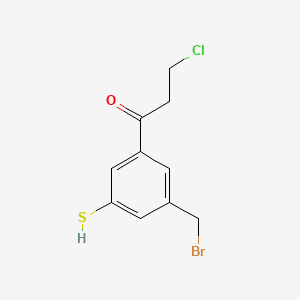
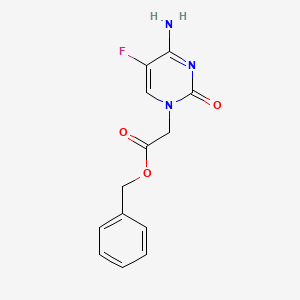
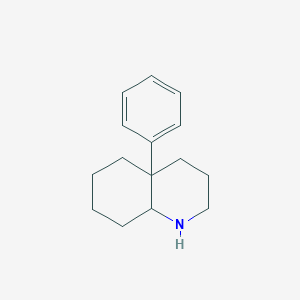
![5-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14051916.png)

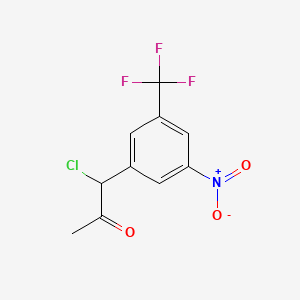

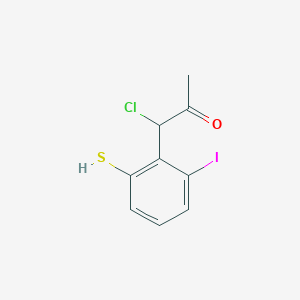

![Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate](/img/structure/B14051952.png)
